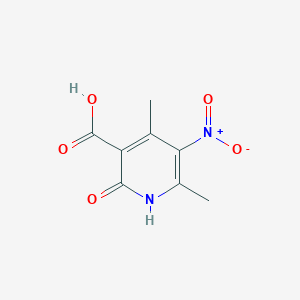

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Vue d'ensemble

Description

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with a pyridine ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the nitro group, leading to a wide range of chemical and biological properties.

Applications De Recherche Scientifique

Anticancer Activity

DMN has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that specific derivatives of DMN demonstrated IC50 values lower than those of conventional chemotherapeutics like cisplatin, indicating promising anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DMN Derivative 1 | ER-negative breast cancer cells | 7 ± 1.12 |

| DMN Derivative 2 | HepG2 liver cancer cells | 8 ± 0.89 |

| Cisplatin | ER-negative breast cancer cells | 15 ± 0.71 |

| Cisplatin | HepG2 liver cancer cells | 10 ± 0.65 |

Antimicrobial Activity

Research has indicated that DMN exhibits antimicrobial properties against a range of bacteria and fungi. The nitro group in its structure is believed to play a crucial role in its mechanism of action, potentially disrupting microbial cell functions .

Pesticide Development

DMN and its derivatives are being explored as potential agrochemicals due to their biological activity against pests and pathogens affecting crops. The compound's ability to inhibit certain enzymes in pests can lead to effective pest control solutions while minimizing environmental impact .

Synthesis of Functional Materials

The unique structure of DMN allows it to be used as a precursor for synthesizing various functional materials, including polymers and nanomaterials. Its reactivity can be harnessed in the development of materials with specific properties for use in electronics and coatings .

Case Study 1: Anticancer Research

In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized several DMN derivatives and tested their efficacy against a panel of human cancer cell lines. The results demonstrated that certain modifications to the DMN structure significantly enhanced anticancer activity, suggesting pathways for drug development .

Case Study 2: Agricultural Efficacy

A field study evaluated the effectiveness of a DMN-based pesticide on common agricultural pests. Results showed a significant reduction in pest populations compared to untreated controls, highlighting the potential for DMN derivatives in sustainable agriculture practices .

Mécanisme D'action

The mechanism of action of 4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form reactive species is a key aspect of its mechanism.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

- 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- 1-Benzyl-1,2-dihydro-4,6-dimethyl-2-oxopyridine-3-carbonitrile

Uniqueness

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its nitro and carboxylic acid groups make it a versatile compound for various chemical transformations and applications in research and industry.

Activité Biologique

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS Number: 89977-22-0) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antiviral, antibacterial, and anticancer activities, supported by relevant studies and data.

- Molecular Formula : C8H8N2O4

- Molecular Weight : 212.1595 g/mol

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives related to 4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine compounds. For instance:

- Antiviral Mechanisms : Compounds derived from this structure have shown efficacy against various viruses, including hepatitis A virus (HAV) and tobacco mosaic virus (TMV). In one study, certain derivatives exhibited up to 94.3% inactivation activity against TMV at a concentration of 500 μg/mL .

| Compound | Virus Target | Activity | Concentration |

|---|---|---|---|

| Compound 1 | TMV | Inactivation | 500 μg/mL |

| Compound 2 | HAV | Antiviral | 20 μg/10^5 cells |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that certain derivatives demonstrate significant antibacterial activity against various pathogens, which could be attributed to their structural characteristics that enhance membrane permeability and inhibit bacterial growth.

Anticancer Activity

The antiproliferative effects of related compounds have been documented in glioma cell lines. Studies indicate that some derivatives of the dihydropyridine structure can inhibit cell proliferation effectively:

- Cell Lines Tested : C6 rat glioma cells showed notable sensitivity to these compounds, suggesting potential for development as anticancer agents .

Case Studies and Research Findings

-

Study on Antiviral Efficacy :

A comprehensive study conducted by Venepally et al. synthesized several heterocyclic compounds based on the dihydropyridine scaffold. The results demonstrated that these compounds exhibited significant antiviral activities against both TMV and HSV-1, with varying degrees of effectiveness depending on the specific substitutions on the nitrogenous base . -

Anticancer Evaluation :

Treptow et al. explored the antiproliferative effects of dihydropyrimidinone derivatives on glioma cells. Their findings indicated that these compounds not only inhibited cell growth but also induced apoptosis in cancerous cells, marking them as promising candidates for further development in cancer therapy . -

Antibacterial Properties :

Another research highlighted the synthesis of various derivatives from the base compound which were tested against common bacterial strains. The results indicated a clear correlation between structural modifications and enhanced antibacterial efficacy .

Propriétés

IUPAC Name |

4,6-dimethyl-5-nitro-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-3-5(8(12)13)7(11)9-4(2)6(3)10(14)15/h1-2H3,(H,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSAGPKAERRLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1[N+](=O)[O-])C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289564 | |

| Record name | ST038660 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89977-22-0 | |

| Record name | NSC61968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST038660 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.